REACTION_CXSMILES
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Cl[C:2]1[N:7]2[N:8]=[C:9]([C:11]([F:14])([F:13])[CH3:12])[N:10]=[C:6]2[N:5]=[C:4]([CH3:15])[CH:3]=1.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([F:28])([F:27])([F:26])([F:25])[F:24])=[CH:19][CH:18]=1>C(O)C>[F:13][C:11]([C:9]1[N:10]=[C:6]2[N:5]=[C:4]([CH3:15])[CH:3]=[C:2]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([S:23]([F:28])([F:24])([F:25])([F:26])[F:27])=[CH:19][CH:18]=3)[N:7]2[N:8]=1)([F:14])[CH3:12]
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Name
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|
Quantity
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5.84 g
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Type
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reactant
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Smiles
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ClC1=CC(=NC=2N1N=C(N2)C(C)(F)F)C
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)S(F)(F)(F)(F)F
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heating
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Type
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CUSTOM
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Details
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resulted in the precipitation of a solid
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under vacuum
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Type
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DISSOLUTION
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Details
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redissolved in DCM (300 mL)
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Type
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WASH
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Details
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washed with aq. Na2CO3 (2×350 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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Then 8 g of silica gel were added
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Type
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CONCENTRATION
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Details
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the mixture was concentrated under vacuum to dryness
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Type
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CUSTOM
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Details
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The residue was purified
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Type
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WASH
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Details
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(silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 50:50%)
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Name
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|
Type
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product
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Smiles
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FC(C)(F)C1=NN2C(N=C(C=C2NC2=CC=C(C=C2)S(F)(F)(F)(F)F)C)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |